molecular formula C11H7F3O B11893328 1-(Trifluoromethyl)-6-naphthol

1-(Trifluoromethyl)-6-naphthol

Cat. No.: B11893328
M. Wt: 212.17 g/mol
InChI Key: RLIYJPMJPXCKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-6-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-6-naphthol can be synthesized through various methods. One common approach involves the trifluoromethylation of naphthol derivatives. This can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide. The reaction typically occurs under mild conditions, often at room temperature, and can be completed within a few hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available precursors and fluorinating agents, such as sulfur tetrafluoride, to introduce the trifluoromethyl group. The use of flow chemistry allows for better control over reaction conditions and improved safety .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-6-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-6-naphthol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, often through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, depending on the target .

Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6,15H

InChI Key

RLIYJPMJPXCKQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.